Cas no 868674-34-4 (N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide)

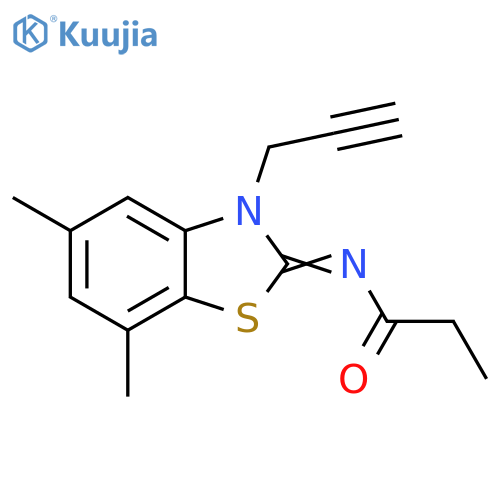

868674-34-4 structure

商品名:N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide

N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 化学的及び物理的性質

名前と識別子

-

- N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide

- ZFUKTRJXPYKAOK-NXVVXOECSA-N

- Propanamide, N-[5,7-dimethyl-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-

- (Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

- N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

- N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide

- N-(5,7-Dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

- AKOS024611492

- 868674-34-4

- F1816-0950

-

- インチ: 1S/C15H16N2OS/c1-5-7-17-12-9-10(3)8-11(4)14(12)19-15(17)16-13(18)6-2/h1,8-9H,6-7H2,2-4H3

- InChIKey: ZFUKTRJXPYKAOK-UHFFFAOYSA-N

- ほほえんだ: C(N=C1N(CC#C)C2=CC(C)=CC(C)=C2S1)(=O)CC

計算された属性

- せいみつぶんしりょう: 272.09833431g/mol

- どういたいしつりょう: 272.09833431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.13±0.1 g/cm3(Predicted)

- ふってん: 425.0±55.0 °C(Predicted)

- 酸性度係数(pKa): -2.01±0.20(Predicted)

N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1816-0950-2μmol |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-25mg |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-50mg |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-40mg |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-2mg |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-5μmol |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-15mg |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-1mg |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-30mg |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1816-0950-5mg |

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |

868674-34-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

3. Water

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

868674-34-4 (N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量